molecular formula C22H23NO2S2 B2901665 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034253-98-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2901665
CAS RN: 2034253-98-8
M. Wt: 397.55
InChI Key: MDFBEZILEGQGNQ-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as BPTP, is a chemical compound that has been studied for its potential applications in scientific research. BPTP belongs to the class of compounds known as pyranocarboxamides, and it has been shown to have interesting properties that make it a promising candidate for further study.

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Bithiophene derivatives are extensively used in the development of OFETs due to their excellent semiconducting properties. The compound , with its bithiophene core, can be polymerized to create materials with desirable electronic properties such as high charge mobility and stability. These materials are crucial for the advancement of flexible and low-cost electronics, which are integral to the next generation of display technologies and electronic devices .

Organic Electrochemical Transistors (OECTs)

In the realm of OECTs, the stability and electron-transport capabilities of bithiophene-based polymers are of significant interest. The compound’s structure suggests potential use in creating n-type semiconducting polymers that can operate stably in ambient conditions. This is particularly relevant for applications in bioelectronics and sensors, where stable and efficient charge transport is necessary .

Organic Thermoelectrics (OTEs)

The unique electronic structure of bithiophene compounds makes them suitable for OTE applications. By fine-tuning the molecular structure, researchers can optimize the Seebeck coefficient and electrical conductivity, which are critical parameters for efficient thermoelectric materials. These materials can convert waste heat into electrical energy, offering a sustainable energy solution .

Fluorescence Chemosensors

The compound’s bithiophene moiety can be utilized to develop fluorescent chemosensors. These sensors can detect various analytes by exhibiting a change in fluorescence upon interaction. Such sensors have broad applications in environmental monitoring, medical diagnostics, and industrial process control .

Photovoltaic Materials

Bithiophene-based compounds are promising candidates for the active layer in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy is essential for the development of flexible, lightweight, and cost-effective solar cells. This compound, with its extended conjugation and electron-rich core, could contribute to higher power conversion efficiencies .

Polymer Synthesis

The compound’s structure is conducive to polymerization reactions, which can lead to the synthesis of new polymeric materials with tailored properties. These polymers can be designed for specific applications such as conductive inks, anti-corrosive coatings, and even as matrices for composite materials with enhanced mechanical properties .

properties

IUPAC Name

4-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S2/c24-21(22(10-13-25-14-11-22)18-4-2-1-3-5-18)23-12-8-19-6-7-20(27-19)17-9-15-26-16-17/h1-7,9,15-16H,8,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFBEZILEGQGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CC=C(S3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-phenyloxane-4-carboxamide

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